molecular formula C24H26O2 B14005143 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) CAS No. 3436-82-6

5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran)

Cat. No.: B14005143
CAS No.: 3436-82-6
M. Wt: 346.5 g/mol
InChI Key: FFXGBNWZSHUVCL-UHFFFAOYSA-N
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Description

5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) involves multiple steps, typically starting with the preparation of benzofuran derivatives. . This reaction promotes the reductive deoxygenation of carbonyl compounds to olefins, leading to the formation of benzofuran rings.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts such as palladium or copper. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems has further optimized the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Nitrobenzofurans, halobenzofurans.

Scientific Research Applications

5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) stands out due to its unique hexane-3,4-diyl linkage, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3436-82-6

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-methyl-5-[4-(2-methyl-1-benzofuran-5-yl)hexan-3-yl]-1-benzofuran

InChI

InChI=1S/C24H26O2/c1-5-21(17-7-9-23-19(13-17)11-15(3)25-23)22(6-2)18-8-10-24-20(14-18)12-16(4)26-24/h7-14,21-22H,5-6H2,1-4H3

InChI Key

FFXGBNWZSHUVCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(=C2)C)C(CC)C3=CC4=C(C=C3)OC(=C4)C

Origin of Product

United States

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